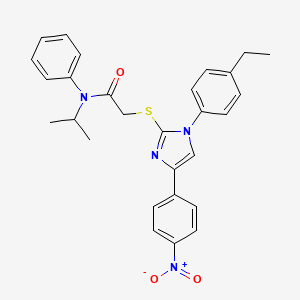

2-((1-(4-ethylphenyl)-4-(4-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropyl-N-phenylacetamide

描述

The compound 2-((1-(4-ethylphenyl)-4-(4-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropyl-N-phenylacetamide (CAS: 326004-40-4, molecular formula: C₂₈H₂₈N₄O₃S, molecular weight: 500.6119 g/mol) is a structurally complex molecule featuring:

- A central imidazole ring substituted at positions 1 and 4 with 4-ethylphenyl and 4-nitrophenyl groups, respectively.

- A thioether linkage (-S-) connecting the imidazole core to an acetamide moiety.

- An N-isopropyl-N-phenylacetamide group, providing steric bulk and lipophilicity.

This compound’s design integrates pharmacophores associated with enzyme inhibition and receptor modulation, particularly due to the electron-withdrawing nitro group and aromatic substituents, which may enhance binding affinity to biological targets .

属性

IUPAC Name |

2-[1-(4-ethylphenyl)-4-(4-nitrophenyl)imidazol-2-yl]sulfanyl-N-phenyl-N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O3S/c1-4-21-10-14-23(15-11-21)30-18-26(22-12-16-25(17-13-22)32(34)35)29-28(30)36-19-27(33)31(20(2)3)24-8-6-5-7-9-24/h5-18,20H,4,19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOPZWQORDVGWCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C=C(N=C2SCC(=O)N(C3=CC=CC=C3)C(C)C)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-ethylphenyl)-4-(4-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropyl-N-phenylacetamide typically involves multiple steps, starting with the preparation of the imidazole core. The imidazole ring can be synthesized through a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst. The subsequent steps involve the introduction of the nitrophenyl and ethylphenyl groups through electrophilic aromatic substitution reactions. The final step includes the formation of the thioether linkage and the acetamide group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of continuous flow processes to enhance efficiency and scalability.

化学反应分析

Types of Reactions

2-((1-(4-ethylphenyl)-4-(4-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropyl-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.

Substitution: Nucleophilic reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can produce amino derivatives.

科学研究应用

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, including enzymes and receptors involved in various diseases.

Case Study: Anticancer Activity

Research has indicated that compounds with similar imidazole structures exhibit anticancer properties. A study demonstrated that imidazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of specific signaling pathways.

Antimicrobial Properties

Compounds containing thioether linkages have been investigated for their antimicrobial properties. The presence of the nitrophenyl group may enhance the compound's activity against bacterial strains.

Case Study: Antibacterial Testing

A series of tests conducted on related compounds showed significant antibacterial activity against Gram-positive bacteria, suggesting that the thioether functionality may play a crucial role in this activity .

Coordination Chemistry

The imidazole ring's ability to coordinate with metal ions opens avenues for applications in coordination chemistry. This property can be utilized in designing metal complexes for catalysis or as sensors.

Case Study: Metal Complex Formation

A study explored the coordination of imidazole derivatives with transition metals, leading to the formation of complexes that exhibit enhanced catalytic properties in organic reactions .

Synthesis Routes

The synthesis of this compound typically involves several steps, including:

- Formation of the Imidazole Core : Achieved through condensation reactions.

- Electrophilic Aromatic Substitution : To introduce nitrophenyl and ethylphenyl groups.

- Thioether Linkage Formation : Via nucleophilic substitution reactions.

Reactivity

The compound can undergo various chemical reactions:

- Oxidation : The nitrophenyl group can be oxidized to form nitroso derivatives.

- Reduction : Reduction of the nitrophenyl group to an amino group under hydrogenation conditions.

作用机制

The mechanism of action of 2-((1-(4-ethylphenyl)-4-(4-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropyl-N-phenylacetamide is not well-documented. its structure suggests that it could interact with specific molecular targets such as enzymes or receptors. The imidazole ring is known to coordinate with metal ions, which could play a role in its biological activity. Additionally, the nitrophenyl group may participate in redox reactions, influencing the compound’s overall mechanism of action.

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related molecules from recent literature:

Structural and Functional Insights

Core Heterocycle Influence: The target compound’s imidazole core contrasts with benzimidazole , thiazole , or pyridine cores in analogs. Imidazole derivatives are often associated with kinase inhibition due to their ability to form hydrogen bonds and π-π stacking interactions. Nitro vs.

Thioether Linkage :

- The thioether (-S-) bridge in the target compound and W1 improves metabolic stability compared to oxygen or methylene linkages. However, it may reduce solubility, as seen in analogs with logP values > 4.0 .

Critical Analysis of Evidence

- Contradictions : highlights the importance of hydrogen-bonding motifs in acetamide stability , whereas emphasizes hydrophobic interactions (e.g., bromophenyl in 9c) . These divergent findings underscore the context-dependent role of substituents.

- Limitations : Structural data for the target compound (e.g., XRD or NMR) are absent in the evidence, unlike analogs in and , where crystallography validated molecular conformations.

生物活性

The compound 2-((1-(4-ethylphenyl)-4-(4-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropyl-N-phenylacetamide is a novel imidazole derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- An imidazole ring substituted with 4-ethylphenyl and 4-nitrophenyl groups.

- A thiol group at the 2-position of the imidazole.

- An acetamide side chain with isopropyl and phenyl substitutions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have shown that imidazole derivatives can possess significant antimicrobial effects. The presence of the nitro group may enhance this activity through mechanisms such as disruption of bacterial cell walls or interference with nucleic acid synthesis.

- Anticancer Activity : Some derivatives of imidazole are noted for their ability to inhibit cancer cell proliferation. The compound's structure may allow it to interact with specific molecular targets involved in cancer cell signaling pathways.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes, including acetylcholinesterase (AChE). This inhibition is particularly relevant for neurological disorders .

The proposed mechanisms through which this compound exerts its biological effects include:

- Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function and activity.

- Reduction of Nitro Group : The nitro group may be reduced to an amino group within biological systems, leading to reactive intermediates that can interact with cellular components.

- Inhibition of Metabolic Enzymes : By inhibiting metabolic enzymes like AChE, the compound could affect neurotransmitter levels, providing therapeutic benefits in conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and derivatives:

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

- The synthesis involves multi-step reactions, including imidazole ring formation, thioether linkage, and amide coupling. Key steps:

- Imidazole core synthesis : Use Ullmann coupling or cyclocondensation of nitrophenyl and ethylphenyl precursors under reflux with Cu(I) catalysts .

- Thioether formation : React the imidazole intermediate with thioglycolic acid derivatives in DMF at 80–100°C, monitored by TLC (hexane:EtOAc 8:2) .

- Amide coupling : Employ EDC/HOBt or DCC-mediated coupling with N-isopropyl-N-phenylamine.

- Yield optimization : Adjust solvent polarity (e.g., tert-butanol/water mixtures) and catalyst loading (e.g., 10 mol% Cu(OAc)₂) to suppress side reactions .

Q. How should structural characterization be performed to confirm the compound’s identity?

- Spectroscopic validation :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., ethylphenyl protons at δ 1.2–1.4 ppm, nitrophenyl aromatic protons at δ 8.0–8.3 ppm) .

- IR : Identify key functional groups (e.g., C=O stretch at ~1670 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

- HRMS : Verify molecular weight (e.g., [M+H]⁺ expected within ±0.005 Da error) .

- X-ray crystallography (if crystalline): Resolve spatial arrangement of the imidazole-thioacetamide core .

Advanced Research Questions

Q. How can computational methods predict biological targets or reactivity?

- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model electronic properties (e.g., HOMO/LUMO energies) and predict sites for electrophilic/nucleophilic attack .

- Molecular docking : Screen against targets like COX-1/2 (using PDB IDs 1PGE/3NTY) to hypothesize anti-inflammatory activity, guided by structural analogs in .

- Reaction path analysis : Simulate reaction intermediates (e.g., thiyl radicals in thioether formation) to optimize synthetic pathways .

Q. How do structural modifications (e.g., substituent variation) affect bioactivity?

- Case study : Compare IC₅₀ values of analogs (see table):

- Nitro group position : Para vs. meta substitution on phenyl rings alters steric hindrance and hydrogen bonding (e.g., IC₅₀ shifts from 1.61 µg/mL to >1000 µg/mL) .

- Alkyl chain variation : Replace isopropyl with methyl/ethyl to study pharmacokinetic impacts (e.g., logP changes by ±0.8 units) .

- Methodology : Synthesize derivatives via regioselective Suzuki-Miyaura cross-coupling and test in enzyme inhibition assays (e.g., COX-1/2) .

Q. How to resolve contradictions in biological data across studies?

- Experimental design controls :

- Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .

- Validate purity (>95% by HPLC) to exclude confounding effects from synthesis byproducts .

- Data normalization : Use reference compounds (e.g., celecoxib for COX-2 inhibition) to calibrate activity metrics .

Methodological Challenges

Q. What purification strategies address solubility issues in polar solvents?

- Gradient chromatography : Use silica gel with increasing EtOAc in hexane (10% → 50%) to separate polar byproducts .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal lattice formation .

Q. How to analyze degradation products under physiological conditions?

- Forced degradation studies : Expose the compound to pH 1–13 buffers at 37°C for 24h, then profile via LC-MS to identify hydrolyzed imidazole or sulfoxide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。